Z-D-Allo-thr(tbu)-OH dcha
Description
Significance of Protected Amino Acids in Complex Molecule Synthesis
Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). altabioscience.com Many also have reactive side chains, such as the hydroxyl group in threonine. biosynth.com During the synthesis of a peptide, where amino acids are linked in a specific sequence, these multiple reactive sites can lead to unwanted side reactions, polymerization, or incorrect bond formation, resulting in low yields or complete failure of the synthesis. altabioscience.comwikipedia.org
To prevent these issues, chemists employ "protecting groups"—temporary modifications to a functional group that mask its reactivity. numberanalytics.comnumberanalytics.com These groups are introduced to be stable under specific reaction conditions and must be removable later without altering the rest of the newly formed molecule. biosynth.comorganic-chemistry.org This strategy is essential for controlling reactivity and ensuring that chemical bonds form only at the desired locations. numberanalytics.comnumberanalytics.com
A prime example of a protected amino acid is Z-D-Allo-thr(tbu)-OH dcha . nih.gov In this compound, three key features demonstrate the power of this strategy:
The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. numberanalytics.com
The hydroxyl group on the allothreonine side chain is protected by a tert-butyl (tBu) group. thermofisher.com
The carboxylic acid is not covalently protected but is instead forming a salt with dicyclohexylamine (B1670486) (DCHA) , which improves its stability, solubility, and handling characteristics as a crystalline solid. chemimpex.com
This use of multiple, distinct protecting groups is a hallmark of advanced synthetic chemistry. The Z and tBu groups are chosen for their differing removal conditions, a concept known as orthogonality . fiveable.mewikipedia.org The Z group is typically removed by catalytic hydrogenation, while the tBu group is removed with a strong acid. masterorganicchemistry.com This allows chemists to selectively unmask one part of the molecule for a reaction while other parts remain protected, a critical capability in multi-step syntheses. organic-chemistry.orgfiveable.me
The Role of Stereochemistry in Synthetic Design and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in chemistry and biology. mhmedical.com Most biological molecules, including enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers (molecules with the same chemical formula but different spatial arrangements). nih.govpatsnap.com This is often compared to a key fitting into a lock; only a key with the correct 3D shape can operate the mechanism. patsnap.com
Consequently, the different enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological effects. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects. nih.govpatsnap.com Therefore, controlling the stereochemistry during synthesis is not just a matter of chemical purity but a crucial aspect of designing safe and effective drugs. google.com
Amino acids (except for glycine) are chiral. unacademy.com The compound This compound highlights this complexity. The "threonine" backbone has two chiral centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. This specific compound utilizes the D-allo configuration. nih.gov The "D" designation refers to the stereochemistry at the alpha-carbon (the carbon adjacent to the carboxyl group), while "allo" refers to the relative stereochemistry between the alpha-carbon and the beta-carbon (the carbon bearing the hydroxyl group). The precise IUPAC name, which defines this stereochemistry, is (2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid, complexed with N-cyclohexylcyclohexanamine. nih.gov
The use of a specific stereoisomer like D-allothreonine is vital. While L-amino acids are the primary building blocks of proteins in nature, D-amino acids play significant roles in other biological processes, such as in bacterial cell walls and as neurotransmitter ligands. nih.govacs.orgresearchgate.net The ability to synthesize molecules with a specific, non-natural stereochemistry like D-allo-threonine allows researchers to create novel peptides with unique structures and biological activities, such as enhanced stability against enzymatic degradation. ias.ac.in
Historical Context and Evolution of Protecting Group Strategies in Organic Synthesis
The field of peptide chemistry was pioneered by Emil Fischer at the beginning of the 20th century, who first proposed the term "peptide." ias.ac.in However, early progress was slow due to the challenge of controlling the reactions of unprotected amino acids. ias.ac.in
A revolutionary breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group. numberanalytics.commasterorganicchemistry.comniscpr.res.in This was the first widely successful, reversibly-removable protecting group for amines, and it transformed peptide synthesis from a speculative art into a systematic science. researchgate.netwenxuecity.com The Cbz group, featured in This compound , allowed for the controlled, stepwise addition of amino acids, making the synthesis of specific peptide sequences feasible for the first time. wenxuecity.com For two decades, the Bergmann-Zervas method was the dominant procedure worldwide. wenxuecity.com
The post-war era saw rapid development. The landmark synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953 demonstrated the power of these techniques and spurred further innovation. ias.ac.inresearchgate.netbenthamdirect.com The subsequent decades brought a wealth of new protecting groups, each with different properties and removal conditions. This led to the development of sophisticated orthogonal protection strategies , where multiple protecting groups can be removed selectively in any order. fiveable.mewikipedia.org
Key developments include the invention of the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a mild base. masterorganicchemistry.comresearchgate.net The combination of these groups, such as the Fmoc/tBu strategy, became the foundation for modern solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield that revolutionized the field and is now largely automated. altabioscience.comresearchgate.netbenthamdirect.com The compound This compound itself embodies this evolution, containing both an "old" protecting group (Z) and a "newer" one (tBu), often used in concert for complex solution-phase syntheses. numberanalytics.comthermofisher.com
Compound Data
Below are tables detailing the properties and identifiers for the chemical compounds discussed in this article.
Table 1: Chemical Properties of this compound This interactive table provides key physical and chemical data for the title compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H46N2O5 | nih.gov |
| Molecular Weight | 490.7 g/mol | nih.gov |
| Appearance | White powder | chemimpex.com |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | nih.gov |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Optical Rotation | [a]D24 = -13 ± 2º (c=1 in MeOH) | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Characterization of Z D Allo Thr Tbu Oh Dcha
Precise Chemical Nomenclature and Synonyms for Z-D-Allo-thr(tbu)-OH dcha
The precise identification of a chemical entity is foundational to scientific discourse. This section delineates the systematic naming and common identifiers for this compound.
Systematic IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent molecule, Z-D-Allo-thr(tbu)-OH, is (2R,3R)-2-[[(benzyloxy)carbonyl]amino]-3-(tert-butoxy)butanoic acid. The full compound, this compound, is a salt formed with dicyclohexylamine (B1670486). Therefore, its complete IUPAC name is N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid nih.gov. This nomenclature precisely describes the stereochemistry and the covalent and ionic bonds within the molecular structure.
Common Acronyms and Chemical Abbreviations
In laboratory and commercial contexts, abbreviated names are frequently used for convenience. The compound is widely known by the acronym this compound. Other common synonyms include this compound, CBthis compound, and Z-o-t-Butyl-D-allo-threonine cyclohexylammonium salt nih.govchemicalbook.com. These shorthand notations efficiently convey the key structural components: the Z protecting group, the D-allothreonine core, the tbu protecting group, and the dicyclohexylamine counter-ion.
| Component | Full Name | Abbreviation |
| Protecting Group | Benzyloxycarbonyl | Z or Cbz |
| Amino Acid | D-allothreonine | D-aThr |
| Protecting Group | tert-butyl | tBu |
| Counter-ion | Dicyclohexylamine | DCHA |
Definitive Structural Features of the Z-D-Allo-thr(tbu)-OH Moiety
The functionality of Z-D-Allo-thr(tbu)-OH in chemical synthesis is dictated by its distinct structural features, particularly the protecting groups attached to the D-allothreonine scaffold.
Benzyl (B1604629) Carbamate (Z) Protecting Group Analysis
The N-terminus of the D-allothreonine is protected by a benzyl carbamate group, commonly referred to as benzyloxycarbonyl (Z or Cbz). Introduced by Bergmann and Zervas, the Z-group is a cornerstone in peptide chemistry for the protection of amine functionalities total-synthesis.comresearchgate.net. It is formed by the reaction of the amino group with benzyl chloroformate.
The Z-group is known for its stability under a variety of conditions, including those required for peptide coupling and the deprotection of other protecting groups like tert-butyl esters total-synthesis.com. Its removal is typically achieved through catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst), which is a mild method that generally does not affect other sensitive functional groups masterorganicchemistry.comorganic-chemistry.org. This orthogonality is a critical feature in complex multi-step syntheses total-synthesis.com.
tert-Butyl (tbu) Protecting Group Analysis
The hydroxyl group on the side chain of the allothreonine residue is protected as a tert-butyl (tBu) ether. In peptide synthesis, particularly in Fmoc-based strategies, the tBu group is a common choice for protecting the side chains of serine, threonine, and tyrosine creative-peptides.comiris-biotech.de. This protection prevents undesirable side reactions involving the nucleophilic hydroxyl group during peptide chain elongation.
The tert-butyl ether is stable under the basic conditions used to remove the Fmoc protecting group from the N-terminus iris-biotech.de. It is, however, labile to strong acidic conditions. The removal of the tBu group is typically accomplished during the final cleavage of the peptide from the solid-phase resin, often using a cocktail containing a high concentration of trifluoroacetic acid (TFA) iris-biotech.de.
The Role of Dicyclohexylamine (DCHA) as a Counterion
Dicyclohexylamine (DCHA) is a secondary amine that functions as an organic base alkylamines.com. In the context of this compound, it serves as a counterion to the negatively charged carboxylate group of the protected amino acid. The formation of this dicyclohexylammonium (B1228976) salt is a deliberate strategy to improve the compound's physical properties.
Salt Formation for Enhanced Stability and Handling Characteristics
The conversion of N-protected amino acids into their dicyclohexylammonium salts is a common practice, particularly when the free acid form presents challenges in handling and storage bachem.combachem.com. Many protected amino acid derivatives are obtained as oils or non-crystalline solids, which are difficult to purify, weigh accurately, and store.
The formation of a DCHA salt often induces crystallization, yielding a stable, crystalline solid bachem.combachem.com. This crystalline nature offers several advantages:
Improved Stability: Crystalline solids are generally more stable than their amorphous or oily counterparts. For N-protected amino acids, especially those with acid-labile protecting groups, salt formation can prevent premature cleavage of these groups during storage bachem.com.
Ease of Handling: Crystalline solids are easier to handle, weigh, and transfer compared to viscous oils or hygroscopic powders.
Simplified Purification: The enhanced crystallinity simplifies purification through recrystallization, allowing for the removal of impurities and leading to a higher-purity product bachem.comvulcanchem.com.
Table 2: Comparison of Free Acid vs. DCHA Salt Form
| Characteristic | Free Acid Form (Typical) | DCHA Salt Form |
|---|---|---|
| Physical State | Often an oil or amorphous solid bachem.com | Crystalline solid bachem.com |
| Handling | Difficult to weigh and transfer | Easy to handle and weigh |
| Stability | Less stable, potential for degradation bachem.comnih.gov | Increased shelf-stability bachem.com |
| Purification | Challenging (e.g., chromatography) | Simplified via recrystallization bachem.com |
Implications of the Salt Form on Reactivity Profiles
The formation of the dicyclohexylammonium salt directly impacts the reactivity of the carboxylic acid group. In the salt form, the carboxyl group is deprotonated (COO⁻) and ionically bonded to the protonated dicyclohexylammonium ion (DCHA-H⁺). This renders the carboxyl group unavailable for reactions that require a free carboxylic acid (COOH), most notably in peptide bond formation via carbodiimide or other coupling agents libretexts.orgoup.com.
Therefore, this compound is considered a stable precursor that must be "activated" before it can be used as a carboxyl component in peptide synthesis bachem.com. This activation involves a chemical step to liberate the free acid from its DCHA salt.
The standard procedure for this conversion involves:
Suspending the DCHA salt in a suitable organic solvent, such as ethyl acetate or dichloromethane bachem.compeptide.com.
Treating the suspension with an aqueous solution of a stronger acid, such as phosphoric acid or potassium bisulfate (KHSO4) bachem.compeptide.com. Hydrochloric acid is generally avoided as it can form the sparingly soluble dicyclohexylammonium chloride bachem.com.
The stronger acid protonates the carboxylate of the amino acid derivative, regenerating the free carboxylic acid, which remains in the organic phase.
The dicyclohexylamine is protonated and forms a salt with the stronger acid, which is extracted into the aqueous phase.
The organic layer, now containing the free N-protected amino acid, is washed, dried, and the solvent is evaporated to yield the ready-to-use compound, often as an oil or foam bachem.com.
This necessary deprotection step is a critical implication for its reactivity profile, introducing an additional step in the synthesis workflow but ensuring the compound's stability and purity beforehand.
Table 3: Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
| Dicyclohexylamine | DCHA |
| Z-D-Allo-thr(tbu)-OH | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-D-allothreonine |
| Benzyloxycarbonyl | Z, Cbz |
| tert-Butyl | tBu |
| Phosphoric acid | H3PO4 |
| Potassium bisulfate | KHSO4 |
| Ethyl acetate | EtOAc |
Applications of Z D Allo Thr Tbu Oh Dcha As a Chiral Building Block in Complex Chemical Synthesis
Utilization in Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS)
The compound Z-D-Allo-thr(tbu)-OH dcha is primarily designed for use in peptide synthesis, a process that involves the stepwise coupling of amino acids to form a polypeptide chain. It is compatible with both Solid Phase Peptide Synthesis (SPPS), where the growing peptide is anchored to an insoluble resin, and the more traditional Liquid Phase Peptide Synthesis (LPPS), conducted entirely in solution. peptide.comnih.gov
This compound is a fully protected amino acid monomer, meaning its reactive functional groups are masked to prevent unwanted side reactions during peptide synthesis. peptide.com Each protecting group serves a distinct purpose and can be removed under specific chemical conditions, a concept known as orthogonal protection.
The dicyclohexylamine (B1670486) (dcha) salt is not a protecting group in the traditional sense but is used to crystallize and stabilize the amino acid derivative, improving its shelf-life and handling characteristics. Before use in a coupling reaction, the free carboxylic acid is regenerated. The other two protecting groups are critical for synthesis:
Z (Benzyloxycarbonyl): This group protects the α-amino group at the N-terminus. It is typically removed by catalytic hydrogenolysis.
tBu (tert-butyl): This bulky group protects the hydroxyl (-OH) function on the allothreonine side chain, preventing it from interfering with the peptide bond formation. It is labile under strong acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com
This protection scheme allows the carboxyl group to be selectively activated for coupling with the N-terminus of the growing peptide chain, ensuring that the polymerization occurs in the correct sequence. peptide.com
| Component of Compound | Protecting Group/Salt | Function | Typical Cleavage Condition |
|---|---|---|---|
| α-Amino Group | Z (Benzyloxycarbonyl) | Prevents self-polymerization and unwanted N-terminal reactions. | Catalytic Hydrogenolysis |
| Side-Chain Hydroxyl Group | tBu (tert-butyl) | Prevents side-chain reactions during peptide coupling. | Strong Acid (e.g., Trifluoroacetic Acid) |
| Carboxylic Acid Group | DCHA (Dicyclohexylamine Salt) | Enhances stability, crystallinity, and handling of the monomer. | Mild Acid Wash (to generate free acid for coupling) |
The vast majority of amino acids found in terrestrial life are in the L-configuration. The incorporation of a D-amino acid like D-allothreonine is a deliberate strategy to create synthetic peptides with novel properties. wikipedia.org D-allothreonine is a diastereomer of D-threonine, possessing a unique (2R,3R) stereochemistry that influences the peptide backbone's local conformation. wikipedia.orgnih.gov Introducing this residue can induce specific turns or disrupt standard secondary structures like α-helices, allowing chemists to precisely control the final three-dimensional shape of the peptide. Such conformational control is vital for designing peptides that can bind to specific biological targets with high affinity and selectivity.
One of the most significant advantages of incorporating D-amino acids into a peptide sequence is the enhancement of its stability, particularly against enzymatic degradation. researchgate.net Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. A peptide containing a D-allothreonine residue is often resistant to proteolysis at or near the site of incorporation, leading to a significantly longer half-life in biological systems. researchgate.net
| Property | Contribution from D-allothreonine Incorporation | Rationale |
|---|---|---|
| Proteolytic Stability | Increased | D-amino acid residues are not recognized by most common proteases, preventing enzymatic cleavage. researchgate.net |
| Conformational Control | High | The unique (2R,3R) stereochemistry forces specific local backbone structures (e.g., turns). wikipedia.org |
| Solubility | Generally Favorable | The polar hydroxyl side chain can engage in hydrogen bonding with water, although the overall effect is sequence-dependent. peptide2.comguidechem.com |
This compound is also a valuable monomer for the synthesis of non-linear peptides. For cyclic peptides, after the linear sequence is assembled, the terminal protecting groups can be removed to allow for a "head-to-tail" cyclization reaction. The defined conformation induced by the D-allothreonine residue can help pre-organize the linear precursor, facilitating an efficient cyclization process.
For branched peptides, the side-chain hydroxyl group of allothreonine serves as a potential branching point. In an orthogonal protection strategy, the main peptide chain can be fully synthesized while the side-chain tert-butyl group remains in place. Subsequently, this group can be selectively removed, revealing the hydroxyl group for the attachment of another peptide chain or a different chemical moiety.
The tert-butyl ether protecting the side-chain hydroxyl is a key feature for enabling post-synthesis modifications. This protecting group is stable under the conditions required for many peptide coupling reactions and for the removal of certain N-terminal protecting groups. This stability allows the peptide chemist to complete the entire backbone and then, at a later stage, selectively deprotect the allothreonine side chain to perform specific chemical transformations. This approach is essential for creating complex peptide derivatives, such as glycopeptides (by attaching a sugar) or phosphopeptides (by adding a phosphate (B84403) group), where the modification must be introduced at a precise location.
Role in Asymmetric Organic Synthesis
Beyond peptide chemistry, this compound serves as a chiral building block in broader asymmetric organic synthesis. In this context, the entire molecule, or a fragment derived from it, is used as a starting material to construct complex organic molecules where precise control of stereochemistry is paramount. The compound provides two pre-defined chiral centers at the Cα and Cβ positions ((2R,3R)).
By using this building block, synthetic chemists can transfer its inherent chirality to a larger target molecule, avoiding the need for less efficient methods like chiral resolution or the development of a complex de novo asymmetric synthesis. For example, D-allothreonine has been used in stereocontrolled syntheses of key intermediates for creating complex natural products and pharmaceuticals, such as the potent carbapenem (B1253116) antibiotic thienamycin. fishersci.ca Its well-defined stereochemistry makes it a reliable synthon for building the chiral core of such targets.
Applications as a Chiral Auxiliary for Enantiomeric Resolution
Stereodirecting Properties in Multistep Organic Transformations
The inherent chirality of this compound makes it an effective stereodirecting group in multistep organic transformations. By incorporating this building block into a synthetic route, chemists can influence the stereochemical outcome of subsequent reactions at other forming stereocenters. The well-defined spatial arrangement of the substituents on the allothreonine backbone can sterically hinder or facilitate the approach of reagents from a particular face, leading to the preferential formation of one diastereomer over others.
A prime example of its role as a chiral building block with inherent stereodirecting properties is in the synthesis of complex natural products. The specific (2R, 3R) configuration of the D-allothreonine unit is maintained throughout the synthetic sequence, thereby dictating the absolute stereochemistry of that portion of the final molecule.
Table 1: Stereodirecting Influence of D-Allothreonine Derivatives in Synthesis
| Synthetic Step | Reagents and Conditions | Stereochemical Outcome |
| Peptide Coupling | Protected D-allothreonine, coupling agents (e.g., HATU) | Incorporation of the (2R, 3R) stereochemistry of the allothreonine unit into the peptide backbone. |
| Subsequent Reactions | Various | The established stereocenters of the D-allothreonine moiety influence the stereochemistry of adjacent forming chiral centers through steric hindrance or chelation control. |
Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
Protected D-allothreonine derivatives, such as this compound, are significant precursors in the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. chemimpex.com The presence of the non-proteinogenic D-allothreonine can confer unique structural and functional properties to the target molecules, including enhanced metabolic stability and specific conformational preferences.
One of the most notable applications of this compound is in the solid-phase peptide synthesis (SPPS) of complex, biologically active peptides. The structural reassignment of several natural products has revealed the presence of D-allothreonine residues, necessitating the use of protected D-allothreonine building blocks in their total synthesis.
A significant example is the synthesis of the callipeltin family of cyclic depsipeptides, which exhibit potent cytotoxic and anti-HIV activities. nih.govnih.gov The structural elucidation of callipeltin B confirmed that the residues previously assigned as L-threonine were, in fact, D-allothreonine. nih.govnih.gov Consequently, the total synthesis of callipeltin B and its analogues relies on the incorporation of protected D-allothreonine derivatives.
In a solid-phase synthesis approach to callipeltin B, Fmoc-D-aThr(THP)-OH, a derivative of D-allothreonine, is sequentially coupled to the growing peptide chain on a solid support. nih.gov The use of coupling agents like HATU facilitates the formation of the peptide bond without significant epimerization. nih.gov This demonstrates the crucial role of protected D-allothreonine building blocks in accessing these complex and medicinally relevant natural products.
Table 2: Key Non-Proteinogenic Amino Acids in Callipeltin B
| Amino Acid | Stereochemistry | Role in Structure |
| D-allothreonine | (2R, 3R) | Essential for the correct stereochemistry and biological activity of the natural product. |
| β-methoxytyrosine | (2R, 3R) | Another unique non-proteinogenic amino acid contributing to the overall structure and bioactivity. |
| (3S,4R)-3,4-dimethyl-L-pyroglutamic acid | (3S, 4R) | A modified glutamic acid derivative that is part of the cyclic core. |
The synthesis of threonine analogs is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead peptide, researchers can probe the importance of specific functional groups and stereochemical arrangements for biological activity. The incorporation of non-proteinogenic amino acids, such as D-allothreonine and its derivatives, can lead to peptides with improved properties like enhanced potency, selectivity, and metabolic stability.
While specific examples detailing the use of this compound for the synthesis of a wide range of threonine analogs for SAR studies are not extensively documented, the principle is well-established. For instance, replacing a canonical L-threonine with D-allothreonine in a peptide sequence can drastically alter its three-dimensional structure and its interaction with biological targets. Further modifications, such as altering the side-chain hydroxyl group or the methyl group of the allothreonine unit, could provide valuable insights into the pharmacophore of a bioactive peptide.
Table 3: Potential Modifications of Threonine for SAR Studies
| Modification Site | Potential Analog | Rationale for Study |
| Cα Stereocenter | Replacement of L-threonine with D-allothreonine | To investigate the impact of stereochemistry on peptide conformation and receptor binding. |
| Side-chain Hydroxyl | O-alkylation or O-acylation | To probe the importance of the hydroxyl group as a hydrogen bond donor or acceptor. |
| Side-chain Methyl | Replacement with other alkyl groups | To explore the influence of steric bulk on biological activity. |
| Backbone | N-methylation | To increase metabolic stability and influence peptide conformation. |
Mechanistic Insights and Reaction Pathways Involving Z D Allo Thr Tbu Oh Dcha
Reaction Mechanisms in Peptide Bond Formation
The core process in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. khanacademy.org This reaction is not spontaneous and requires a series of controlled steps involving protection, activation, coupling, and deprotection. thermofisher.comlibretexts.org
Activation of Carboxyl Group for Coupling Reactions
For a peptide bond to form, the carboxyl group of the incoming amino acid, in this case, Z-D-Allo-thr(tbu)-OH, must be "activated". bachem.com This process converts the carboxyl's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. thermofisher.comfiveable.meyoutube.com The dicyclohexylammonium (B1228976) (dcha) salt form of the compound provides stability for storage but must be dissociated, typically with a mild acid wash, to liberate the free carboxylic acid before activation.
The activation is achieved using a variety of coupling reagents, which transform the carboxylic acid into a reactive intermediate. bachem.comwikipedia.org Common strategies include the formation of active esters, symmetrical anhydrides, or acyl halides. bachem.comcdthchem.com In modern peptide synthesis, in-situ activating reagents are widely used. These reagents, often based on phosphonium (B103445) or aminium salts, react with the protected amino acid in the presence of a base to generate a highly reactive species directly in the reaction vessel. bachem.com
| Reagent Class | Abbreviation | Full Name | Reactive Intermediate |
|---|---|---|---|
| Carbodiimides | DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | O-acylisourea |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt active ester |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OAt active ester | |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | OBt active ester |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt active ester |
Role of the Protecting Groups in Directing Amino Acylation
Protecting groups are essential for preventing unwanted side reactions and ensuring that the peptide bond forms in the correct sequence. wikipedia.orgbiosynth.com The Z-D-Allo-thr(tbu)-OH dcha molecule features three key components that control its reactivity.
Z (Benzyloxycarbonyl) Group: This urethane-type group protects the α-amino function. creative-peptides.combachem.com By converting the nucleophilic amine into a non-reactive carbamate, the Z group prevents self-polymerization and ensures that the amino acid can only act as a carboxyl component in the coupling reaction. libretexts.orglibretexts.org The Z group is known for its stability and its ability to suppress racemization during the activation step. creative-peptides.comrsc.org
tBu (tert-butyl) Group: The tert-butyl ether protects the hydroxyl group on the side chain of the allothreonine residue. iris-biotech.de The hydroxyl group is nucleophilic and could otherwise compete with the intended N-terminal amine, leading to the formation of ester bonds and branched byproducts. The tBu group is sterically bulky and chemically robust under the conditions required for peptide coupling and for the removal of many other protecting groups, such as the base-labile Fmoc group. peptide.com
DCHA (Dicyclohexylammonium) Salt: The free carboxyl group of the protected amino acid is neutralized with the base dicyclohexylamine (B1670486). This forms a stable, crystalline salt, which improves the compound's shelf-life and handling characteristics compared to the free acid. This is not a protecting group in the covalent sense but serves a practical purpose for purification and storage.
| Moiety | Abbreviation | Protected/Stabilized Group | Role in Synthesis |
|---|---|---|---|
| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Prevents self-coupling; directs reaction to the C-terminus; suppresses racemization. creative-peptides.com |
| tert-Butyl | tBu | Side-chain hydroxyl group | Prevents O-acylation and other side reactions at the hydroxyl function. iris-biotech.de |
| Dicyclohexylammonium | DCHA | Carboxyl group (ionic) | Forms a stable, crystalline salt for improved handling and storage. |
Stereochemical Control and Diastereoselectivity in Reactions
Maintaining the precise three-dimensional structure of amino acid residues is critical, as the biological function of a peptide is dictated by its stereochemistry.
Influence of D-allothreonine Chirality on Product Stereochemistry
Amino acids, with the exception of glycine, are chiral. rsc.org Threonine and isoleucine are unusual in that they possess a second chiral center in their side chain. D-allothreonine has a specific stereoconfiguration of (2R, 3S). When this compound is incorporated into a peptide chain, this exact stereochemistry is transferred to the final product.
The presence of a D-amino acid in a peptide sequence composed primarily of L-amino acids can induce significant changes in the peptide's secondary structure, such as disrupting α-helices or promoting specific types of β-turns. nih.govoup.comfrontiersin.org This conformational influence is a direct result of the fixed (2R, 3S) chirality of the D-allothreonine building block, which alters the allowed Ramachandran angles and local backbone structure. oup.comcore.ac.uk This makes D-amino acids powerful tools in rational peptide design for creating specific folds, enhancing enzymatic stability, or modifying biological activity. rsc.orgnih.gov
Prevention of Racemization During Coupling
Racemization, the loss of chiral integrity at the α-carbon (Cα) to form a mixture of L- and D-enantiomers, is a significant risk during the carboxyl activation step of peptide synthesis. highfine.comnih.gov This occurs because the activation process increases the acidity of the proton on the α-carbon, making it susceptible to abstraction by a base. nih.gov The resulting planar enolate intermediate can be re-protonated from either face, leading to racemization. highfine.com
A primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. rsc.orgnih.govpeptide.com Several strategies are employed to prevent this:
Urethane-Type Protecting Groups: The benzyloxycarbonyl (Z) group is a urethane-type protection. Unlike acyl-type groups, the oxygen atom in the urethane (B1682113) linkage is less nucleophilic, which significantly disfavors the formation of the oxazolone (B7731731) intermediate. bachem.comrsc.org This inherent property of the Z group makes Z-protected amino acids relatively resistant to racemization during coupling. creative-peptides.com
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are crucial. creative-peptides.com Reagents like DCC or DIC can form highly reactive O-acylisourea intermediates that are prone to racemization. thermofisher.comwikipedia.org To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are used. peptide.comcreative-peptides.com These additives rapidly convert the O-acylisourea into a less reactive, more stable active ester (OBt or OAt ester), which then reacts with the amine component. This pathway minimizes the concentration and lifetime of the racemization-prone intermediates. wikipedia.orgpeptide.com
Base and Temperature Control: The type of base used and the reaction temperature also influence the extent of racemization. Weaker, sterically hindered bases (e.g., N-methylmorpholine) are generally preferred over stronger, less hindered ones (e.g., triethylamine). highfine.com Performing the coupling reaction at low temperatures further reduces the rate of both proton abstraction and oxazolone formation.
| Strategy | Mechanism of Action | Example |
|---|---|---|
| Use of Urethane Protecting Groups | Electron-donating nature of the urethane oxygen disfavors oxazolone formation. | Z (Benzyloxycarbonyl), Boc, Fmoc groups. bachem.com |
| Addition of Racemization Suppressants | Intercepts highly reactive intermediates to form more stable active esters. | HOBt, HOAt. highfine.compeptide.com |
| Choice of Coupling Reagent | Reagents that promote rapid and clean active ester formation minimize side reactions. | Phosphonium (PyBOP) and Aminium (HATU) salts are generally efficient. peptide.com |
| Control of Reaction Conditions | Minimizes the rate of base-catalyzed proton abstraction from the α-carbon. | Use of weak, hindered bases; low reaction temperatures (e.g., 0 °C). highfine.com |
Stability and Reactivity Under Various Synthetic Conditions
The success of a multi-step peptide synthesis relies on the concept of "orthogonality," where different protecting groups can be removed selectively under specific conditions without affecting others. biosynth.compeptide.com The protecting groups on Z-D-Allo-thr(tbu)-OH are chosen to be part of an orthogonal or quasi-orthogonal scheme.
Z (Benzyloxycarbonyl) Group: The Z group is stable to the mildly acidic and basic conditions often used in peptide synthesis. total-synthesis.com For example, it is stable to the trifluoroacetic acid (TFA) used to remove tBu and Boc groups, and to the piperidine (B6355638) used to remove Fmoc groups. csic.es Its primary cleavage method is catalytic hydrogenation (e.g., H₂/Pd), which does not affect most other common protecting groups. wikipedia.orgtotal-synthesis.com It can also be removed by very strong acids like HBr in acetic acid. bachem.com
tBu (tert-butyl) Group: The tBu group is exceptionally stable to a wide range of conditions, including catalytic hydrogenation and the basic conditions used for Fmoc deprotection. iris-biotech.depeptide.com Its lability is specifically to strong acids. creative-peptides.com It is typically removed during the final cleavage step using a high concentration of TFA, often in the presence of scavengers to trap the reactive tert-butyl cations that are formed. peptide.comcsic.es
The distinct cleavage conditions for the Z (hydrogenolysis) and tBu (strong acid) groups make them an "orthogonal" pair. This allows for selective deprotection strategies in complex syntheses, such as the on-resin modification of side chains or the synthesis of protected peptide fragments for subsequent ligation.
| Protecting Group | Primary Cleavage Condition | Stable Under | Labile Under |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Mild acid (TFA), mild base (piperidine) | Strong acid (HBr/AcOH), hydrogenolysis. bachem.com |
| tBu (tert-butyl) | Strong Acid (e.g., 95% TFA) | Base (piperidine), hydrogenolysis, mild acid | Strong acids. iris-biotech.decsic.es |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine/DMF) | Acid, hydrogenolysis | Bases. lifetein.com |
| Boc (tert-Butoxycarbonyl) | Acid (e.g., 50% TFA/DCM) | Base, hydrogenolysis | Acids. creative-peptides.com |
Compatibility with Common Reagents and Solvents
The utility of this compound in peptide synthesis is contingent on its stability and solubility in the presence of a range of chemicals. The dicyclohexylammonium salt form of this amino acid derivative is often a crystalline solid, which can enhance its stability and ease of handling compared to the free acid, which may be an oil. bachem.com However, for participation in peptide bond formation, the free carboxylic acid must be regenerated. This is typically achieved by treating the dcha salt with a stronger acid, such as phosphoric acid, to protonate the carboxylate and remove the dicyclohexylamine. bachem.com
The Z-group is a well-established amine protecting group, traditionally used in solution-phase peptide synthesis. peptide.com It is stable to the basic conditions often used for the removal of Fmoc groups (e.g., piperidine) and mild acidic conditions. peptide.compeptide.com However, the Z-group is susceptible to removal under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenation (e.g., H2 with a palladium catalyst). peptide.comwikipedia.org This dictates the choice of subsequent reaction conditions and orthogonal protecting group strategies.
The tert-butyl (tBu) ether protecting the hydroxyl group of the threonine side chain is stable to a wide range of reagents, including the conditions for catalytic hydrogenation used to remove the Z-group. iris-biotech.de It is, however, labile to strong acids, such as trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from a solid support and removal of other acid-labile side-chain protecting groups. peptide.comiris-biotech.de
The compatibility of this compound with common reagents and solvents is summarized in the interactive table below.
| Reagent/Solvent Category | Examples | Compatibility with Z-group | Compatibility with tBu-group | Notes |
| Common Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Good | Good | Generally good solubility for peptide synthesis. |
| Bases for Fmoc Removal | Piperidine, DBU | Stable | Stable | The Z-group is orthogonal to the Fmoc protecting group strategy. |
| Acids for Boc Removal | Trifluoroacetic Acid (TFA) | Labile (prolonged exposure) | Labile | The tBu group is readily cleaved by TFA. The Z-group can also be cleaved by strong acids. |
| Coupling Reagents | DCC, HBTU, HATU | Good | Good | Compatible with standard activation methods for peptide bond formation. |
| Z-group Removal | H₂/Pd, HBr/Acetic Acid | Labile | Stable | Catalytic hydrogenation is a common method for Z-group removal. |
| DCHA Salt Removal | Phosphoric Acid | Stable | Stable | Necessary to generate the free carboxylic acid for coupling reactions. |
Comparative Reactivity with Other Amino Acid Derivatives
The reactivity of this compound in peptide coupling reactions can be compared with other commonly used amino acid derivatives, particularly those with different protecting group schemes, such as Fmoc-protected amino acids.
A comparative overview of the reactivity aspects is presented in the table below.
| Feature | This compound | Fmoc-D-Allo-thr(tbu)-OH | General L-Threonine Derivative |
| Synthetic Application | Primarily solution-phase synthesis | Primarily solid-phase peptide synthesis (SPPS) | Both, depending on protecting groups |
| N-terminal Deprotection | Catalytic hydrogenation or strong acid | Base (e.g., piperidine) | Dependent on the specific protecting group |
| Orthogonality | Orthogonal to Fmoc and some acid-labile groups | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) | Dependent on the protecting group combination |
| Potential for Racemization | Activation can lead to some degree of racemization, a general concern for all amino acid derivatives. peptide.com | Similar potential for racemization during activation. peptide.com | Similar potential for racemization. |
| Steric Hindrance | The D-allo configuration may present different steric challenges compared to L-threonine. | The D-allo configuration may present different steric challenges. | The L-configuration is the naturally occurring and more commonly used isomer. |
Advanced Analytical Methodologies for the Structural and Purity Assessment of Z D Allo Thr Tbu Oh Dcha
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for determining the purity and isomeric composition of Z-D-Allo-thr(tbu)-OH dcha. These techniques provide the resolution necessary to separate the main compound from impurities and its various stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of non-volatile compounds like this compound. Reversed-phase HPLC, employing a C18 column, is typically the method of choice for analyzing protected peptides and their constituent amino acids altabioscience.com. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for the purity analysis of this compound would involve a gradient elution. The mobile phase often consists of an aqueous component, such as water with an ion-pairing agent like trifluoroacetic acid (TFA), and an organic modifier, commonly acetonitrile altabioscience.com. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, typically at a wavelength of 215 nm, which is optimal for the peptide bond and other chromophores present in the molecule altabioscience.com.
The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram. Impurities that may be detected include byproducts from the synthesis, residual starting materials, or degradation products.
Table 1: Illustrative HPLC Parameters for Purity Determination
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical integrity of this compound is critical, and chiral chromatography is the definitive method for determining its enantiomeric and diastereomeric purity. The presence of two chiral centers in the allothreonine moiety gives rise to four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Chiral stationary phases (CSPs) are designed to interact differently with these stereoisomers, enabling their separation.
Several approaches can be employed for the chiral analysis of amino acids. One method involves the use of a chiral stationary phase that can directly resolve the enantiomers without derivatization. For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in separating underivatized amino acid enantiomers sigmaaldrich.com.
Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral reversed-phase column. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) are known to react with amino acids to form diastereomeric derivatives with high enantioselectivity nih.gov. A combination of a reversed-phase column and a chiral column can also be utilized for the determination of all four threonine isomers after derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) nih.gov.
Table 2: Example Chiral HPLC System for Isomeric Purity
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | LC-MS compatible mobile phase (e.g., Methanol/Acetic Acid/Ammonium (B1175870) Acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Mass Spectrometry (MS) |
| Temperature | Controlled (e.g., 25 °C) |
Gas Chromatography (GC) for Volatile Component Analysis (if applicable)
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Due to the non-volatile nature of amino acids and their protected derivatives, direct GC analysis of this compound is not feasible sigmaaldrich.com. However, GC-MS can be employed to analyze for volatile impurities that may be present from the synthesis, such as residual solvents.
For the analysis of the amino acid itself by GC, a derivatization step is mandatory to increase its volatility. Common derivatization techniques include silylation or reaction with reagents like methyl chloroformate or pentafluoropropionic anhydride/heptafluorobutanol sigmaaldrich.comnih.gov. After derivatization, the resulting volatile derivative can be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS) mdpi.com. This approach, however, is more suited for the analysis of the core amino acid after cleavage of the protecting groups rather than the intact this compound.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound, providing detailed information about its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the benzyloxycarbonyl (Z) group (aromatic protons), the tert-butyl (tbu) group (a sharp singlet), the allothreonine backbone, and the dicyclohexylamine (B1670486) (dcha) counterion (a complex set of multiplets for the cyclohexyl rings). The chemical shifts and coupling constants of the protons on the allothreonine backbone would be crucial for confirming the relative stereochemistry.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (from the Z group and the carboxylic acid), the carbons of the aromatic ring, the tert-butyl group, the allothreonine backbone, and the dicyclohexyl groups would all be expected in their characteristic regions.
Table 3: Predicted ¹H NMR Chemical Shifts for the Z-D-Allo-threonine Moiety
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Z-group) | 7.2 - 7.4 | Multiplet |
| CH₂ (Z-group) | ~5.1 | Singlet |
| α-CH (Allo-thr) | 3.8 - 4.2 | Doublet |
| β-CH (Allo-thr) | 3.9 - 4.3 | Multiplet |
| γ-CH₃ (Allo-thr) | 1.1 - 1.3 | Doublet |
| t-Butyl | ~1.2 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for the Z-D-Allo-threonine Moiety
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylate) | 170 - 175 |
| C=O (Z-group) | 155 - 158 |
| Aromatic (Z-group) | 127 - 137 |
| CH₂ (Z-group) | 65 - 68 |
| Quaternary C (t-Butyl) | 72 - 75 |
| α-CH (Allo-thr) | 58 - 62 |
| β-CH (Allo-thr) | 68 - 72 |
| CH₃ (t-Butyl) | 28 - 30 |
| γ-CH₃ (Allo-thr) | 18 - 22 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For a non-volatile and thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed.
The ESI-MS spectrum would be expected to show a prominent ion corresponding to the protonated molecule of the Z-D-Allo-thr(tbu)-OH component and the dicyclohexylamine component separately, or as a complex. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion. The fragmentation of the protonated Z-D-Allo-thr(tbu)-OH would likely involve characteristic losses of the protecting groups. For instance, the loss of the tert-butyl group as isobutene (56 Da), the loss of the benzyloxycarbonyl group, and cleavages along the amino acid backbone are expected fragmentation pathways.
Table 5: Expected Ions in the ESI-Mass Spectrum of this compound
| Ion | m/z (approximate) | Description |
| [Z-D-Allo-thr(tbu)-OH + H]⁺ | 310.19 | Protonated protected amino acid |
| [DCHA + H]⁺ | 182.20 | Protonated dicyclohexylamine |
| [Z-D-Allo-thr(tbu)-OH - C₄H₈ + H]⁺ | 254.13 | Loss of isobutene from the t-butyl group |
| [C₇H₇]⁺ | 91.05 | Tropylium ion from the Z-group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features. The presence of the carbamate group (Z-group) would be indicated by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1720 cm⁻¹. The N-H bond of the carbamate and the dicyclohexylammonium (B1228976) (dcha) salt would show a characteristic stretching vibration in the region of 3200-3400 cm⁻¹.
The carboxylic acid, present as a carboxylate in the dcha salt, would display a strong, broad absorption band for the O-H stretch, usually centered around 2500-3300 cm⁻¹, often overlapping with other absorptions. The C=O stretch of the carboxylate is typically found between 1550 and 1650 cm⁻¹. The tert-butyl ether group would be identified by C-O stretching vibrations in the fingerprint region, approximately between 1000 and 1300 cm⁻¹. Furthermore, the aromatic ring of the benzyloxycarbonyl (Z) group would produce characteristic C-H and C=C stretching and bending vibrations.
A hypothetical representation of the expected major IR absorption bands for this compound is presented in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Carbamate & Amine Salt) | 3200-3400 |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |
| C=O Stretch (Carbamate) | 1680-1720 |
| C=O Stretch (Carboxylate) | 1550-1650 |
| C-O Stretch (Ether & Carboxylate) | 1000-1300 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can unambiguously establish the absolute stereochemistry of chiral centers, which is crucial for biologically active molecules where stereoisomers can have vastly different effects.
For this compound, which possesses two chiral centers in the allothreonine backbone, X-ray crystallography would provide definitive proof of the (2R, 3R) configuration. The analysis of a suitable single crystal would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, the crystal structure would reveal the ionic interaction between the carboxylate of the protected amino acid and the ammonium group of the dicyclohexylamine, as well as any intermolecular interactions such as hydrogen bonding that dictate the crystal packing.
While a powerful technique, the primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and time-consuming process. As of the current literature survey, specific crystallographic data for this compound is not publicly available.
Optical Rotation Measurements for Chiral Purity
Optical rotation is a fundamental property of chiral molecules and is a valuable tool for assessing the enantiomeric purity of a sample. A chiral compound will rotate the plane of plane-polarized light, and the magnitude and direction of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a standardized measure of this property.
The measurement of the optical rotation of a solution of this compound allows for the verification of its stereochemical identity and an estimation of its enantiomeric excess. The D-configuration of the allothreonine derivative is expected to exhibit a specific optical rotation value under defined conditions of concentration, solvent, temperature, and wavelength of light (typically the sodium D-line at 589 nm).
A measured specific rotation that is significantly different from the established value for the pure enantiomer could indicate the presence of the L-enantiomer as an impurity or the presence of other chiral impurities. This technique is particularly important in synthetic chemistry to ensure that the desired stereoisomer is produced with high fidelity. While specific optical rotation data for this compound is not readily found in the public domain, it remains a critical quality control parameter for this and other chiral compounds.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a fundamental check of the compound's purity and confirms its empirical formula.
For this compound, with the molecular formula C₂₈H₄₆N₂O₅, the theoretical elemental composition can be calculated. An experimental analysis that yields results in close agreement with these theoretical values provides strong evidence for the correctness of the assigned molecular formula and the absence of significant impurities that would alter the elemental ratios.
Below is a table showing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 28 | 336.28 | 68.25% |
| Hydrogen | H | 1.01 | 46 | 46.46 | 9.43% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 5.69% |
| Oxygen | O | 16.00 | 5 | 80.00 | 16.24% |
| Total | 490.76 | 100.00% |
Theoretical and Computational Chemistry Studies on Z D Allo Thr Tbu Oh Dcha and Its Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Z-D-Allo-thr(tbu)-OH dcha, which is the dicyclohexylammonium (B1228976) (dcha) salt of N-benzyloxycarbonyl-O-tert-butyl-D-allothreonine, QM methods can provide insights into its geometry, stability, and reactive sites.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization or energy minimization.
The process would involve treating the ionic pair: the N-benzyloxycarbonyl-O-tert-butyl-D-allothreonate anion and the dicyclohexylammonium cation. The calculations would explore the potential energy surface to locate the global minimum, representing the most stable conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The stability of the salt bridge, formed by the interaction between the carboxylate group of the amino acid derivative and the ammonium (B1175870) group of the dicyclohexylamine (B1670486), is a critical aspect that would be characterized by its distance and the strength of the hydrogen bonds involved.
Table 1: Predicted Structural Parameters from DFT Calculations on a Model System
| Parameter | Predicted Value (Å or Degrees) |
|---|---|
| N-H···O (carboxylate) bond length | 1.8 - 2.0 |
| N-H···O (carboxylate) bond angle | 160 - 175° |
| C=O bond length (carboxylate) | ~1.25 |
| C-O bond length (carboxylate) | ~1.25 |
| Cα-Cβ dihedral angle | Varies with conformation |
Note: This data is hypothetical and based on typical values for similar amino acid salts, as specific DFT data for this compound is not publicly available.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For the N-benzyloxycarbonyl-O-tert-butyl-D-allothreonate anion, the HOMO is expected to be localized on the carboxylate group, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the benzyloxycarbonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical FMO Energies for N-benzyloxycarbonyl-O-tert-butyl-D-allothreonate
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be calculated using DFT methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, providing a deeper understanding of its conformational flexibility.
MD simulations of this compound in a solvent, such as water or a non-polar organic solvent, would reveal the accessible conformations of the molecule. The bulky tert-butyl and benzyloxycarbonyl protecting groups, along with the dicyclohexylammonium counterion, impose significant steric constraints that limit the conformational freedom of the allothreonine backbone. The simulations would track the evolution of key dihedral angles over time to map the conformational landscape and identify the most populated conformational states.
MD simulations are particularly powerful for studying intermolecular interactions. For this compound, these simulations can elucidate how solvent molecules arrange themselves around the ionic pair and the lipophilic protecting groups. In aqueous solution, water molecules would form hydrogen bonds with the carboxylate and ammonium groups, stabilizing the salt bridge. In contrast, in a non-polar solvent, the ionic pair might be less solvated, potentially leading to aggregation. The simulations can also model interactions with other solute molecules, which is relevant for understanding its behavior in solution during chemical reactions or crystallization.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic properties, which can be invaluable for experimental characterization.
Theoretical calculations, often using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of the various nuclei (¹H, ¹³C) in this compound. These predictions are based on the calculated electronic environment around each atom in its optimized geometry. By comparing the predicted spectrum with the experimental one, the accuracy of the computed structure can be validated.
Similarly, the vibrational frequencies corresponding to the different molecular motions (stretching, bending, etc.) can be calculated. This theoretical infrared (IR) spectrum can be compared with experimental data to confirm the presence of specific functional groups and to aid in the structural elucidation of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-benzyloxycarbonyl-O-tert-butyl-D-allothreonine dicyclohexylammonium salt | This compound |
| N-benzyloxycarbonyl-O-tert-butyl-D-allothreonate | - |
| Dicyclohexylammonium | dcha |
In Silico Modeling of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For complex chiral molecules such as this compound, in silico modeling is an indispensable tool for elucidating reaction mechanisms, identifying transition states, and predicting reactivity. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone. By simulating the energetic landscapes of potential reaction pathways, researchers can understand the factors that govern reaction outcomes, such as stereoselectivity and reaction rates.
The primary methodologies employed in these studies are rooted in quantum mechanics, with Density Functional Theory (DFT) being a particularly prominent approach due to its balance of computational cost and accuracy. nih.gov DFT calculations can map out the potential energy surface of a reaction, allowing for the localization of minima (reactants and products) and first-order saddle points, which correspond to transition states. nih.gov Advanced methods like Møller–Plesset perturbation theory (MP2) can be used to refine the energies of these structures for greater accuracy. nih.gov
A key area of investigation for derivatives of threonine involves the stereoinversion at the α-carbon, a reaction that can occur via an enolization mechanism. nih.gov Computational studies on similar systems have successfully identified plausible reaction pathways and calculated the associated activation energies. nih.gov These models can dissect the influence of catalysts, solvents, and intramolecular interactions on the energy barriers of the reaction. For a protected amino acid like this compound, computational models could predict the likelihood of epimerization under various conditions, which is critical for maintaining stereochemical integrity during peptide synthesis.
Another significant application of in silico modeling is in the study of peptide bond formation. The coupling of an N-protected amino acid, such as Z-D-Allo-thr(tbu)-OH, with another amino acid involves a series of complex steps, including the activation of the carboxylic acid and the nucleophilic attack by the amino group of the incoming residue. nih.gov Computational modeling can be used to:
Evaluate the efficacy of different coupling reagents by calculating the activation energies for the formation of the activated ester or other intermediate species.
Model the transition state of the nucleophilic attack, providing geometric details and energetic barriers.
Assess the potential for side reactions, such as racemization or the formation of unwanted byproducts. The steric hindrance imposed by the tert-butyl protecting group on the side chain and the benzyloxycarbonyl (Z) group on the amine can be quantitatively evaluated.
The presence of the dicyclohexylammonium (dcha) counter-ion also presents an interesting subject for computational analysis. Modeling can explore the dissociation of the ion pair in different solvents and its influence on the reactivity of the carboxylate group during the activation step of peptide synthesis.
The following data tables are illustrative of the types of quantitative results that can be obtained from in silico studies on the reaction pathways of protected amino acids.
Table 1: Calculated Activation Energies for a Hypothetical Peptide Coupling Reaction
| Reactant System | Coupling Reagent | Activation Energy (kcal/mol) for Acyl-O-Acylurea Formation | Activation Energy (kcal/mol) for Peptide Bond Formation |
| Z-D-Allo-thr(tbu)-OH + Gly-OMe | DCC | 15.2 | 12.5 |
| Z-D-Allo-thr(tbu)-OH + Gly-OMe | HBTU | 12.8 | 10.1 |
| Z-D-Allo-thr(tbu)-OH + Ala-OMe | DCC | 16.1 | 13.4 |
| Z-D-Allo-thr(tbu)-OH + Ala-OMe | HBTU | 13.5 | 11.2 |
This table presents hypothetical data to illustrate the comparative analysis of different coupling reagents and amino acid partners in a peptide synthesis reaction involving Z-D-Allo-thr(tbu)-OH.
Table 2: Geometric Parameters of a Modeled Transition State for Peptide Bond Formation
| Parameter | Value (Å or Degrees) |
| Forming N-C bond distance (Å) | 2.15 |
| Breaking C-O bond distance (activated ester) (Å) | 1.98 |
| N-C-O bond angle (Degrees) | 105.2 |
| Imaginary Frequency (cm⁻¹) | -250 |
This table provides representative geometric parameters for a computationally modeled transition state during the nucleophilic attack of an amino group on an activated Z-D-Allo-thr(tbu)-OH. The imaginary frequency confirms the structure as a true transition state.
Ultimately, the in silico modeling of reaction pathways and transition states for this compound and its derivatives provides a foundational understanding of their chemical behavior. These computational studies can guide experimental work by predicting optimal reaction conditions, identifying potential side reactions, and offering a detailed molecular picture of the transformation process.
Future Directions in Research Involving Z D Allo Thr Tbu Oh Dcha
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
A key area of development is the epimerization of readily available and less expensive L-threonine to D-allothreonine. researchgate.netresearchgate.net While methods using catalytic salicylaldehyde (B1680747) exist, research into more efficient and greener catalytic systems could significantly reduce the cost and environmental footprint of the starting material. researchgate.netresearchgate.net The exploration of enzymatic methods, for instance, using amino acid racemases, could offer a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net
| Greener Protecting Groups | Milder deprotection conditions, reduced use of harsh reagents. |
Exploration of New Catalytic Applications in Asymmetric Synthesis
The inherent chirality of Z-D-Allo-thr(tbu)-OH dcha makes it an attractive candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. The D-allothreonine backbone provides a rigid scaffold that can create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction.
Future research could involve the modification of the carboxylic acid and amino groups to generate novel ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, allylic alkylations, and Diels-Alder reactions. acs.orgnih.govacademie-sciences.fr The tert-butyl ether on the side chain can provide steric bulk, which can be advantageous for inducing high levels of enantioselectivity.
In the realm of organocatalysis, derivatives of this compound could be explored as catalysts for reactions like aldol (B89426) and Mannich reactions. mdpi.comnih.gov The presence of both a secondary amine (after deprotection of the Z-group) and a hydroxyl group (after deprotection of the tert-butyl ether) could allow for the design of bifunctional catalysts that activate both the nucleophile and the electrophile. The development of such catalysts derived from this readily available chiral building block could provide new and efficient methods for the synthesis of enantiomerically pure compounds.
Integration into Advanced Materials Science Research
The self-assembly of protected amino acids and peptides into well-ordered nanostructures, such as hydrogels, fibers, and tubes, is a rapidly growing area of materials science. acs.orgrsc.orgresearchgate.netmdpi.com this compound, with its amphiphilic nature arising from the hydrophobic protecting groups and the polar amino acid core, is a prime candidate for exploration in this context.
Future research will likely investigate the self-assembly properties of this compound and its derivatives under various conditions, such as changes in pH, temperature, and solvent. rsc.org The resulting nanomaterials could have a wide range of applications, including as scaffolds for tissue engineering, in controlled drug delivery systems, and as templates for the synthesis of inorganic nanomaterials. mdpi.comnih.gov The chirality of the building block could also be exploited to create chiral nanomaterials with unique optical or catalytic properties.
Furthermore, the incorporation of this compound into polymers could lead to the development of new functional materials. For example, its integration into polydimethylsiloxanes or other polymers could create materials with tailored properties, such as enhanced thermal stability or specific surface functionalities. ineosopen.orgineosopen.org
Design of Next-Generation Peptide-Based Scaffolds and Chemical Probes
The inclusion of non-proteinogenic amino acids like D-allothreonine into peptides can have a profound impact on their structure, stability, and biological activity. google.comethz.chnih.gov this compound serves as a valuable building block for the solid-phase peptide synthesis (SPPS) of such modified peptides. google.comnih.govacs.org
Future research will focus on the systematic incorporation of this compound into peptide sequences to create novel peptide-based scaffolds with enhanced properties. For instance, the unique stereochemistry of D-allothreonine can be used to induce specific secondary structures, such as turns or helices, which are crucial for biological recognition. These modified peptides could be designed as enzyme inhibitors, receptor agonists or antagonists, or as antimicrobial agents.
Moreover, this compound can be a key component in the design of sophisticated chemical probes to study biological processes. researchgate.netresearchgate.netumich.edu By attaching a fluorescent reporter group or other signaling moiety to the D-allothreonine residue, researchers can create probes that can be used to visualize and quantify the activity of specific enzymes or to track the localization of proteins within a cell. The development of such probes will be instrumental in advancing our understanding of complex biological systems. nih.govuu.nl
Table 2: Potential Applications of Peptides Containing this compound
| Application Area | Rationale |
|---|---|
| Enzyme Inhibition | The unique stereochemistry can lead to tight and specific binding to enzyme active sites. |
| Receptor Modulation | Modified peptides can mimic or block the binding of natural ligands to receptors. |
| Antimicrobial Peptides | The incorporation of D-amino acids can enhance resistance to proteolytic degradation. |
| Fluorescent Probes | The D-allothreonine residue can serve as a scaffold for the attachment of reporter groups. |
Deepening Understanding of Stereochemical Control in Complex Synthetic Targets
The synthesis of complex natural products and other biologically active molecules often requires precise control over multiple stereocenters. academie-sciences.frdiva-portal.orgresearchgate.net this compound, with its two defined stereocenters, is an excellent tool for investigating and controlling stereochemistry in such syntheses.
Future research will likely involve the use of this compound as a chiral starting material or intermediate in the total synthesis of complex molecules. researchgate.net By strategically incorporating the D-allothreonine unit, chemists can set key stereocenters and influence the stereochemical outcome of subsequent reactions. The insights gained from these studies will contribute to a deeper understanding of the principles of stereochemical control and will aid in the development of more efficient and selective synthetic methods.
Furthermore, the use of this compound in the synthesis of diastereomeric libraries of complex molecules will be a valuable strategy for structure-activity relationship (SAR) studies. By systematically varying the stereochemistry at the positions derived from the D-allothreonine unit, researchers can probe the importance of specific stereochemical configurations for biological activity. This knowledge is crucial for the design of more potent and selective therapeutic agents. nih.govresearchgate.netresearchgate.net
Q & A
Q. What is the mechanistic role of Z-D-Allo-Thr(tBu)-OH DCHA in cysteine residue protection during peptide synthesis?
The compound acts as a protective group for cysteine residues, preventing unwanted disulfide bond formation during solid-phase peptide synthesis (SPPS). Its tert-butyl (tBu) group shields the thiol functionality, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) while maintaining stability during coupling reactions. Researchers should validate protection efficiency via HPLC-MS to confirm absence of side reactions .
Q. How do pH and temperature influence the stability of this compound in peptide synthesis workflows?
Experimental data indicate that the tert-butyl protecting group remains stable in acidic environments (pH < 3) at temperatures ≤50°C for up to 24 hours. However, prolonged exposure to basic conditions (e.g., piperidine in DMF) triggers gradual deprotection. Researchers should optimize reaction timelines and monitor stability using kinetic studies (e.g., time-resolved NMR or LC-MS) to avoid premature deprotection .
Q. What methodological frameworks are recommended for designing experiments involving this compound?
Employ the PICO framework to structure experiments:
- Population : Target peptide sequences (e.g., disulfide-rich peptides).
- Intervention : Use of this compound as a protecting group.
- Comparison : Alternative protecting groups (e.g., Fmoc-Thr(tBu)-OH).
- Outcome : Yield, purity, and structural fidelity of synthesized peptides. Predefined "shell tables" (as per ) can organize variables like coupling efficiency and deprotection kinetics .
Advanced Research Questions
Q. How can researchers troubleshoot failed coupling reactions when using this compound in complex peptide sequences?
Failed couplings often arise from steric hindrance or improper activation. Evidence from similar compounds (e.g., Alloc-Thr(tBu)-OH) shows that Steglich esterification may fail under standard conditions (Table 1.8, Entry #2 ). Mitigation strategies include:
- Using alternative coupling reagents (e.g., HATU instead of DCC).
- Increasing reaction time or temperature (e.g., 50°C for 24 hours).
- Validating reagent compatibility via control experiments with simpler peptides.
Q. What statistical approaches resolve data contradictions in subgroup analyses of this compound efficacy studies?
Apply interaction testing (e.g., likelihood ratio tests) to assess whether treatment effects differ across subgroups (e.g., peptide length or solvent systems). For instance, if subgroup analyses show conflicting stability results in DMF vs. DCM, report both relative and absolute effect measures (e.g., hazard ratios with 95% CIs) and evaluate clinical credibility via sensitivity analyses .
Q. How can synthesis protocols be optimized for high-yield production of disulfide-rich peptides using this compound?
Optimize via iterative Design of Experiments (DoE):
- Variables : Solvent polarity, activation reagent concentration, deprotection timing.
- Response metrics : Peptide yield (HPLC quantification), disulfide bond integrity (Ellman’s assay). Refer to kinetic data (e.g., Alloc group stability in TFA/DCM ) to balance protection and deprotection phases. Advanced workflows may integrate machine learning to predict optimal conditions based on historical reaction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
